molecular formula C6H5ClFNO B591550 (2-Chloro-5-fluoropyridin-4-yl)methanol CAS No. 884494-86-4

(2-Chloro-5-fluoropyridin-4-yl)methanol

Cat. No. B591550
M. Wt: 161.56
InChI Key: ULYHGGNKEUYIKI-UHFFFAOYSA-N
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Description

“(2-Chloro-5-fluoropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 884494-86-4 . It has a molecular weight of 161.56 and its IUPAC name is (2-chloro-5-fluoro-4-pyridinyl)methanol .


Molecular Structure Analysis

The InChI code for “(2-Chloro-5-fluoropyridin-4-yl)methanol” is 1S/C6H5ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chloro-5-fluoropyridin-4-yl)methanol” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 259.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Supramolecular Networks

Research into supramolecular networks using analogs of (2-Chloro-5-fluoropyridin-4-yl)methanol highlights the effect of halogen substitution on intermolecular interaction patterns. For instance, the study on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its chloro analogue reveals significant differences in their intermolecular interactions due to the simple replacement of a fluorine atom with a chlorine atom. This substitution alters the presence and absence of specific interactions such as C-H···F, O-H···O, and C-H···O, indicating the delicate balance between halogen atoms in directing molecular assembly and supramolecular architecture (Rajalakshmi et al., 2012).

Infrared Spectroscopy of Hydrogen-Bonded Clusters

Another application involves the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, which sheds light on the structural dynamics of these molecular assemblies. The infrared spectra of these clusters reveal the presence of weak hydrogen bond interactions and the influence of halogen bonding on the vibrational frequencies of specific bonds within the cluster. This research provides insights into the fundamental interactions at play in halogenated pyridine methanol clusters and their potential implications for designing new molecular materials (Nibu et al., 2006).

Coordination Chemistry

Coordination dimers involving halogenated pyridinolate ligands demonstrate the utility of (2-Chloro-5-fluoropyridin-4-yl)methanol derivatives in the field of coordination chemistry. Research on complexes with a diruthenium core and halogenated pyridinolates showcases the structural diversity and potential for novel reactivity and interaction patterns within these complexes. Such studies contribute to the understanding of coordination environments and the effects of halogen substituents on the stability and properties of metal-organic frameworks (Schäffler et al., 2006).

Crystallography of Antihypertensive Drugs

In the realm of pharmaceuticals, the precise characterization of compounds similar to (2-Chloro-5-fluoropyridin-4-yl)methanol, such as losartan, through crystallography provides valuable information on drug interactions and stability. These studies emphasize the importance of understanding molecular conformations and intermolecular hydrogen bonding, which are crucial for the development and optimization of drug formulations (Tessler & Goldberg, 2004).

Catalysis and Organic Synthesis

Research in catalysis and organic synthesis utilizes derivatives of (2-Chloro-5-fluoropyridin-4-yl)methanol to explore new reaction pathways and synthesize complex organic molecules. The development of catalyst-free domino reactions and palladium-catalyzed C-H halogenation reactions exemplifies the role of halogenated intermediates in enhancing reaction efficiency, selectivity, and yield. Such studies are instrumental in advancing synthetic methodologies and discovering new chemical processes (Zhao et al., 2020; Sun et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements: H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-chloro-5-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYHGGNKEUYIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660521
Record name (2-Chloro-5-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-fluoropyridin-4-yl)methanol

CAS RN

884494-86-4
Record name 2-Chloro-5-fluoro-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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